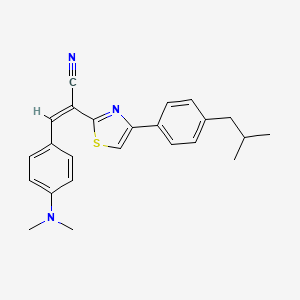

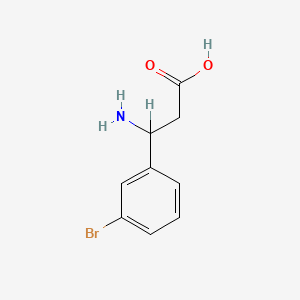

N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols . Another synthesis method involves the reaction of 4-aminoacetophenone with 4-toluenesulfonyl chloride and 2 mol% of pyridine as a catalyst in CH2Cl2 at room temperature for 5 hours .Molecular Structure Analysis

The molecular structure of a similar compound, N-((4-acetylphenyl) carbamothioyl) pivalamide, has been analyzed. The molecular conformation of this molecule is locked by an intramolecular N–H⋅⋅⋅O hydrogen bond that generates an S(6) ring. The intermolecular N–H⋅⋅⋅O=C and C–H⋅⋅⋅π in addition to π-stacking interactions are formed in the solid state to stabilize the crystal structure .Applications De Recherche Scientifique

Pharmacological Applications

Cannabinoid Receptor Antagonists : Biarylpyrazole derivatives, closely related to N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide, have been investigated for their potential as cannabinoid receptor antagonists. These compounds are designed to target brain cannabinoid CB1 receptors, with structural requirements such as a para-substituted phenyl ring and a carboxamido group contributing to their activity. Their therapeutic applications could include antagonizing the harmful effects of cannabinoids, with implications for treating addiction and obesity (Lan et al., 1999).

Antimicrobial and Antifungal Agents : Pyrazole derivatives have shown promise as antimicrobial and antifungal agents. Their synthesis and evaluation against various microorganisms indicate potential utility in addressing infections and diseases caused by bacteria and fungi. Such compounds could serve as leads for the development of new antimicrobial drugs (Sharshira & Hamada, 2011; 2012).

Agricultural Applications

- Herbicidal Activity : Diarylpyrazolecarboxylates and carboxamides, related to this compound, have been synthesized and evaluated for their pre-emergent herbicidal activities against a variety of weeds. This research provides a foundation for developing new agrochemicals to improve crop protection and yield (Kudo et al., 1999).

Chemical Synthesis and Material Science

- Novel Synthesis Methods : Research has focused on developing efficient, solvent-free synthesis methods for pyrazole derivatives, including those related to this compound. These methods offer advantages in terms of environmental impact and cost-effectiveness, contributing to greener chemical synthesis processes (Thirunarayanan & Sekar, 2016).

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-8(16)9-2-4-10(5-3-9)14-12(17)11-6-7-13-15-11/h2-7H,1H3,(H,13,15)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPWTMLSTCMTBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2670861.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2670863.png)

![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea](/img/structure/B2670864.png)

![Tert-butyl 4-[1-[(2-chloroacetyl)amino]-2-methylpropan-2-yl]piperidine-1-carboxylate](/img/structure/B2670868.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2670870.png)

![(E)-4-(dimethylamino)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670876.png)